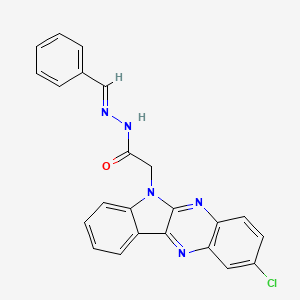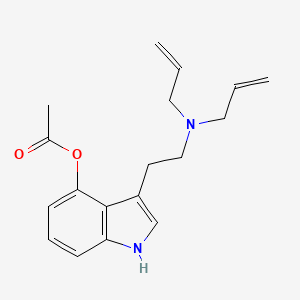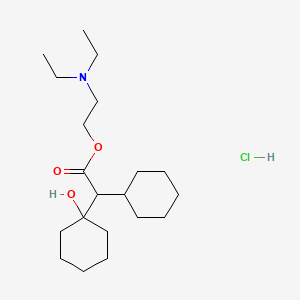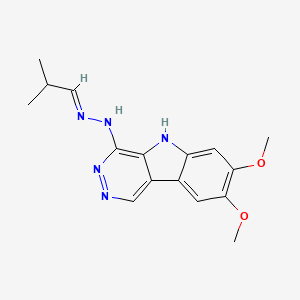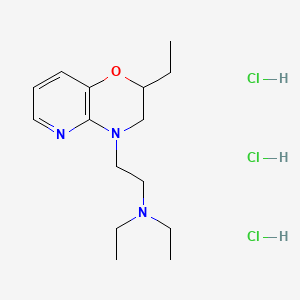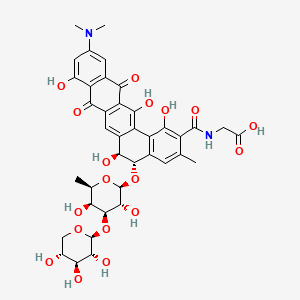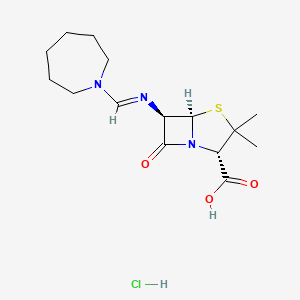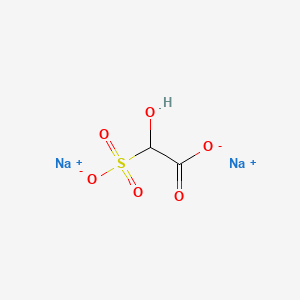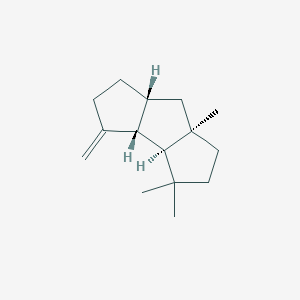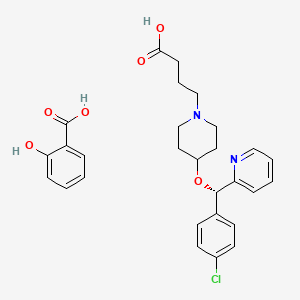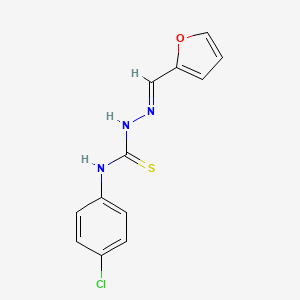
2-Furaldehyde, 4-(p-chlorophenyl)thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furaldehyde, 4-(p-chlorophenyl)thiosemicarbazone is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of thiosemicarbazones, which are derived from the reaction of thiosemicarbazide with aldehydes or ketones. Thiosemicarbazones have been extensively studied for their biological activities, including anticancer, antimicrobial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furaldehyde, 4-(p-chlorophenyl)thiosemicarbazone typically involves the condensation reaction between 2-furaldehyde and 4-(p-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated and stirred for several hours to ensure complete reaction .
Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Furaldehyde, 4-(p-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Potential use as a corrosion inhibitor and in the development of new materials.
Mechanism of Action
The mechanism of action of 2-Furaldehyde, 4-(p-chlorophenyl)thiosemicarbazone involves its ability to chelate metal ions, which can interfere with various biological processes. The compound can form stable complexes with metal ions, disrupting the function of metalloenzymes and other metal-dependent pathways. This chelation mechanism is believed to contribute to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 2-Furaldehyde, 4-(p-fluorophenyl)thiosemicarbazone
- 2-Furaldehyde, 4-(p-methylphenyl)thiosemicarbazone
- 2-Furaldehyde, 4-(p-nitrophenyl)thiosemicarbazone
Comparison: Compared to its analogs, 2
Properties
CAS No. |
119033-83-9 |
|---|---|
Molecular Formula |
C12H10ClN3OS |
Molecular Weight |
279.75 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[(E)-furan-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C12H10ClN3OS/c13-9-3-5-10(6-4-9)15-12(18)16-14-8-11-2-1-7-17-11/h1-8H,(H2,15,16,18)/b14-8+ |
InChI Key |
VKCFQLMMNPWNCW-RIYZIHGNSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=S)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=COC(=C1)C=NNC(=S)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


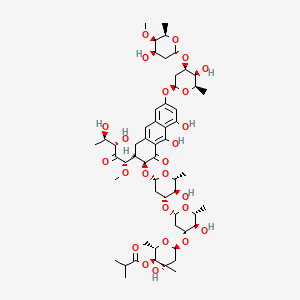
![bis[5-(hydroxymethyl)heptyl] octanedioate](/img/structure/B12750403.png)

